Synthalin sulfate

Description

Systematic International Union of Pure and Applied Chemistry Name and Molecular Formula

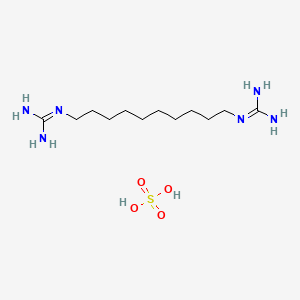

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for organic sulfate salts containing multiple functional groups. According to the most widely accepted systematic naming protocol, the compound is designated as 2-[10-(diaminomethylideneamino)decyl]guanidine;sulfuric acid. This nomenclature clearly indicates the presence of two guanidine functional groups connected by a ten-carbon aliphatic chain, combined with sulfuric acid to form the sulfate salt. Alternative systematic names include N,N'-1,10-Decanediylbisguanidine sulfate, which emphasizes the bisguanidine nature of the compound and its decyl linking chain.

The molecular formula of this compound is consistently reported as C12H30N6O4S across multiple authoritative sources. This formula represents the complete sulfate salt, incorporating twelve carbon atoms, thirty hydrogen atoms, six nitrogen atoms, four oxygen atoms, and one sulfur atom. The molecular weight corresponding to this formula is 354.47 grams per mole. Some sources alternatively express the molecular formula as C12H28N6·H2SO4, which explicitly shows the association between the diguanidine base (C12H28N6) and sulfuric acid (H2SO4) in the salt formation.

Synonyms and Registry Numbers

This compound is known by numerous synonyms that reflect its historical development, chemical structure, and various research applications. The compound's primary synonym is simply "Synthalin A sulfate", which distinguishes it from related compounds such as Synthalin B that were developed as alternative therapeutic agents. Additional commonly used synonyms include "1,10-Diguanidinodecane", "N,N'''-1,10-decanediylbisguanidine", and "Guanidine, N,N'''-1,10-decanediylbis-". These names emphasize the structural characteristics of the compound, particularly the presence of two guanidine groups connected by a ten-carbon chain.

The Chemical Abstracts Service registry numbers for this compound present some complexity due to different interpretations of the compound's structure and salt formation. The most frequently cited registry number is 182285-12-7, which appears to correspond to the complete sulfate salt as commonly used in research applications. However, an alternative registry number, 111-23-9, is also encountered in the literature, potentially representing a different salt form or structural interpretation. This dual registry numbering necessitates careful attention to source specifications when procuring or referencing the compound.

Commercial suppliers utilize various product-specific designations that serve as additional synonyms for research and procurement purposes. These include systematic chemical names such as "N,N'-1,10-DECANEDIYLBISGUANIDINE SULFATE" and "N,N'-1,10-DECANEDIYLBIS(GUANIDINE) H2SO4". The International Union of Pure and Applied Chemistry key for the compound is MNKRJRJDADVBJJ-UHFFFAOYSA-N, providing a unique identifier for computational chemistry and database applications.

Structural Relationship to Guanidine Derivatives

This compound belongs to the broader class of guanidine derivatives, specifically representing a diguanidine compound with a polymethylene linker. The structural relationship to guanidine derivatives stems from the historical development of hypoglycemic agents derived from natural sources containing guanidine-based compounds. The foundational compound in this developmental pathway was galegine, a guanidine derivative found in French lilac (Galega officinalis), which exhibited hypoglycemic effects but possessed significant hepatotoxicity. This limitation prompted synthetic modifications aimed at reducing toxicity while maintaining biological activity.

The synthetic approach that led to this compound involved the creation of compounds featuring a polymethylene chain with guanidine groups positioned at each terminus. This structural configuration, known as diguanidines, demonstrated improved safety profiles compared to simple guanidine derivatives while retaining biological activity. Karl Slotta at the Chemistry Institute of the University of Vienna pioneered this synthetic strategy, developing compounds that balanced efficacy with reduced toxicity through strategic structural modifications. The ten-carbon polymethylene chain in this compound represents an optimized linker length that provides appropriate spatial separation between the two guanidine functional groups.

The guanidine functional groups in this compound contribute to its chemical reactivity and biological activity through their basic nitrogen centers and resonance stabilization. Each guanidine group possesses three nitrogen atoms arranged in a planar configuration, with the central carbon atom forming a partial double bond character with each nitrogen. This electronic structure imparts significant basicity to the compound, with predicted acid dissociation constant values indicating strong basic behavior. The symmetrical arrangement of two guanidine groups connected by the aliphatic chain creates a bifunctional molecule capable of interacting with multiple binding sites or forming chelation complexes with appropriate substrates.

The relationship to other guanidine derivatives extends beyond structural similarity to include mechanistic and pharmacological connections. This compound functions as an N-methyl-D-aspartate receptor antagonist, a property shared with other guanidine-derived compounds that interact with neuronal receptors. This functional relationship demonstrates how the basic guanidine structure can be modified through chain extension and substitution to achieve specific biological targets while maintaining the fundamental chemical characteristics that define the guanidine class of compounds.

Properties

IUPAC Name |

2-[10-(diaminomethylideneamino)decyl]guanidine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N6.H2O4S/c13-11(14)17-9-7-5-3-1-2-4-6-8-10-18-12(15)16;1-5(2,3)4/h1-10H2,(H4,13,14,17)(H4,15,16,18);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNKRJRJDADVBJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCN=C(N)N)CCCCN=C(N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Base Neutralization

The most direct method involves reacting decamethylenediguanidine (free base) with sulfuric acid. This approach leverages the basicity of guanidine groups to form a stable sulfate salt.

Key Steps :

-

Base Preparation : Decamethylenediguanidine is synthesized via cyanamide-mediated cyclization of 1,10-diaminodecane or other precursors.

-

Neutralization : The base is dissolved in water or ethanol, and sulfuric acid is added dropwise under controlled pH conditions.

-

Precipitation : The sulfate salt precipitates due to its low solubility in aqueous media.

-

Purification : The crude product is filtered, washed with cold solvent, and dried.

Advantages :

Challenges :

Sulfating Agent-Mediated Sulfation

An alternative approach employs sulfating agents like sulfur trioxide complexes (e.g., Me₃N·SO₃ or Py·SO₃) to introduce sulfate groups. While these methods are widely used for sulfate esters, their application to this compound is less common due to the salt’s ionic nature.

Key Steps :

-

Base Activation : Decamethylenediguanidine may undergo protection/deprotection steps to enhance reactivity.

-

Sulfation : A sulfating agent is added in a solvent like pyridine or DMF under catalytic conditions (e.g., diarylborinic acids).

-

Salt Formation : The sulfated intermediate is treated with a counterion (e.g., Na⁺ or NH₄⁺) to form the sulfate salt.

Yield and Conditions :

Limitations :

Reaction Optimization and Parameters

Acid-Base Neutralization: Experimental Data

A comparative analysis of reaction conditions for guanidine sulfate synthesis (analogous to this compound) highlights critical parameters:

Example Protocol :

Sulfating Agent Efficiency

Sulfur trioxide complexes enable site-selective sulfation but are less efficient for ionic salts. Key findings include:

| Sulfating Agent | Substrate | Yield | Catalyst | Reference |

|---|---|---|---|---|

| Me₃N·SO₃ | Pyranosides | 64–97% | Diarylborinic acids | |

| Py·SO₃ | Heparan sulfate | 70–90% | Et₃N/Pyridine |

For this compound, direct sulfation is less practical due to the compound’s ionic structure, favoring acid-base methods.

Purification and Characterization

Recrystallization and Solubility

This compound’s solubility in water is critical for purification:

| Solvent | Solubility | Application | Reference |

|---|---|---|---|

| Water | 5 mM | Stock solution preparation | |

| DMSO | 10–50 mM | In vivo formulations |

Stock Solution Table :

| Weight (mg) | 1 mM | 5 mM | 10 mM |

|---|---|---|---|

| 1 | 2.8211 mL | 0.5642 mL | 0.2821 mL |

| 5 | 14.1056 mL | 2.8211 mL | 1.4106 mL |

| 10 | 28.2111 mL | 5.6422 mL | 2.8211 mL |

Analytical Validation

This compound is characterized via:

Comparative Analysis of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Acid-Base Neutralization | High yield, simplicity, low cost | Stoichiometric sensitivity |

| Sulfating Agent Sulfation | Site-selective, versatile for esters | Complexity, lower yields for salts |

Industrial-Scale Production Considerations

Cost and Reagent Efficiency

Chemical Reactions Analysis

Synthalin sulfate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Synthalin sulfate, with the chemical formula CHNOS, is a sulfate derivative of Synthalin, originally developed as an oral medication for diabetes. It appears as a white solid and is soluble in water at concentrations up to 5 mM. Its mechanism involves binding to NMDA receptors without activating them, thereby inhibiting excitatory signal transmission. This action has implications for treating neurological disorders and managing blood glucose levels due to its insulin-like effects on glucose uptake in peripheral tissues .

Diabetes Management

This compound exhibits hypoglycemic properties, making it a candidate for diabetes treatment. Research indicates that it can lower blood glucose levels by promoting glucose uptake similarly to insulin. This property positions this compound as a potential alternative or adjunct therapy for individuals with type 2 diabetes .

Neuroprotective Effects

The compound has been investigated for its neuroprotective capabilities, particularly in models of Alzheimer's disease. This compound's ability to inhibit both AMPA and NMDA receptors suggests it could mitigate excitotoxicity associated with neurodegenerative diseases. This dual action may help protect neuronal cells from damage caused by excessive glutamate signaling .

Comparative Analysis with Other Compounds

This compound shares structural similarities with several other compounds used in diabetes management. The following table summarizes key characteristics:

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Metformin | Biguanide structure | Hypoglycemic | First-line treatment for type 2 diabetes |

| Phenformin | Biguanide structure | Hypoglycemic | Associated with lactic acidosis risk |

| Buformin | Biguanide structure | Hypoglycemic | Less commonly used due to side effects |

| Synthalin A | Related biguanide | Antibacterial and hypoglycemic | Exhibits antibacterial properties |

This compound's unique combination of hypoglycemic activity and neuroprotective potential distinguishes it from these similar compounds, warranting further research into its applications in diabetes and neurodegenerative disease treatments .

Case Study 1: Diabetes Management

A study investigating the efficacy of this compound in diabetic models demonstrated significant reductions in blood glucose levels compared to control groups not receiving the treatment. The results indicated that this compound could effectively mimic insulin's actions, promoting glucose uptake and utilization in peripheral tissues.

Case Study 2: Neuroprotection in Alzheimer’s Disease Models

In another study focused on neuroprotection, this compound was administered to animal models exhibiting Alzheimer's-like symptoms. The results showed a marked decrease in neuronal cell death and improved cognitive function, suggesting that this compound may offer protective benefits against neurodegeneration.

Mechanism of Action

The primary mechanism of action of synthalin sulfate involves disrupting normal cellular pathways for glucose uptake, effectively lowering blood glucose levels independently of insulin. This is achieved by damaging alpha-cells in the pancreas, which reduces glucagon secretion and subsequently lowers blood glucose levels . The molecular targets include NMDA receptors and polyamine sites .

Comparison with Similar Compounds

Synthalin B

Glukhorment-Derived Compounds

- Chemical Identity : Isolated salts (e.g., hydrochlorides, mercury chlorides) showed physiological overlap with this compound in animal studies. Rabbits injected with these compounds exhibited seizures and reduced liver glycogen, mirroring Synthalin’s effects .

- Distinction : Despite identical gold content (42.1%) and physiological responses, the exact chemical identity of glukhorment derivatives remains unresolved .

NMDA Receptor Antagonists

| Compound | Mechanism | Efficacy in Glycemic Control | Dosage (mg/day) | Cost (10 mg) |

|---|---|---|---|---|

| This compound | NMDA polyamine site antagonism | Moderate (15–20% reduction) | 30–100 | $137–$300 |

| (−)-MK 801 maleate | NMDA channel blockade | Not studied for diabetes | 10–50 | $666 |

| (−)-Huperzine A | NMDA antagonism + AChE inhibition | Limited data | 1–5 | $858 |

Key Findings :

- This compound uniquely combines NMDA receptor modulation with direct metabolic enzyme activation, unlike other NMDA antagonists .

- Cost-effectiveness compared to newer NMDA inhibitors (e.g., MK 801) remains a historical advantage .

Clinical Efficacy in Diabetes Management

This compound vs. Insulin

Comparison with Guanylated Compounds

- Synthalin vs. Guanidine Derivatives : Frank’s guanidine-derived Synthalin showed insulin-like hypoglycemia but with higher toxicity risks. This compound’s modified structure reduced toxicity while retaining oral bioavailability .

Biological Activity

Synthalin sulfate, a compound with the CAS number 182285-12-7, is recognized primarily for its role as a non-competitive antagonist of the N-Methyl-D-Aspartate (NMDA) receptor. This receptor plays a crucial role in synaptic plasticity and memory function, making this compound of particular interest in neuropharmacology.

This compound acts by binding to multiple sites on the NMDA receptor, which inhibits the receptor's activity without directly competing with the neurotransmitter glutamate. This mechanism is significant because it suggests potential therapeutic applications in conditions where NMDA receptor overactivation is implicated, such as neurodegenerative diseases and certain psychiatric disorders.

Research Findings

- Antagonistic Properties : this compound has been shown to effectively inhibit NMDA receptor responses both in vitro and in vivo. Studies indicate that it may bind to polyamine sites on the receptor, contributing to its antagonistic effects .

- Neuroprotective Effects : Research indicates that compounds like this compound could provide neuroprotection by modulating excitotoxicity associated with excessive glutamate signaling. This property is particularly relevant in the context of conditions such as Alzheimer's disease and stroke .

-

Case Studies :

- In a study by Reynolds et al. (1991), this compound demonstrated significant inhibition of NMDA responses, supporting its potential as a therapeutic agent for conditions linked to NMDA receptor dysfunction .

- Further investigations have explored its interactions with other compounds, enhancing understanding of its pharmacological profile and potential synergistic effects in combination therapies .

Biological Activity Summary Table

| Biological Activity | Details |

|---|---|

| NMDA Receptor Antagonism | Non-competitive antagonist; binds to multiple sites, including polyamines |

| Neuroprotective Potential | May protect against excitotoxicity related to neurodegenerative diseases |

| Research Studies | Demonstrated efficacy in inhibiting NMDA responses in various studies |

Q & A

Q. What historical experimental models were used to assess Synthalin sulfate’s efficacy in diabetes research, and how do they inform current studies?

Early studies (1920s–1950s) relied on animal models (e.g., rabbits, chickens) to evaluate Synthalin’s hypoglycemic effects. For example, Langslow et al. (1973) used Gallus domesticus to measure plasma glucose and glucagon responses, observing dose-dependent suppression of glucagon . These models lacked modern molecular tools but established foundational insights into pancreatic alpha-cell toxicity. Current studies could integrate these historical protocols with transcriptomic profiling to contextualize Synthalin’s selectivity .

Q. How was this compound’s mechanism of action on pancreatic alpha-cells characterized in early studies?

Ferner and Runge (1955) proposed Synthalin A as a mitotic poison targeting alpha-cells via histological analysis of islet cell degradation in rabbits. Methods included cobalt chloride co-administration to exacerbate hyperglycemia, with biochemical assays quantifying glucagon suppression . Modern validation could use CRISPR-engineered alpha-cell lines to confirm mitochondrial toxicity mechanisms suggested in early work .

Advanced Research Questions

Q. What methodological challenges arise when reconciling contradictory findings on this compound’s hypoglycemic effects across clinical series?

Series C (n=9) showed a 15.5% increase in blood sugar post-Synthalin, while Series B reported reductions. Discrepancies may stem from patient heterogeneity (e.g., obesity, age) and inconsistent dosing . To resolve contradictions, researchers should apply meta-analytic frameworks to raw datasets (if available), stratifying by covariates like BMI and diabetes severity. Sensitivity analyses could isolate Synthalin-specific effects from confounding variables (e.g., diet compliance) .

Q. How can modern transcriptomic or proteomic approaches elucidate this compound’s off-target effects on liver tissue?

Davis (1958) identified hepatic lesions in rabbits, suggesting hepatotoxicity. A proteomic workflow could compare liver tissue from Synthalin-treated vs. control models, using LC-MS/MS to identify dysregulated pathways (e.g., oxidative stress, lipid metabolism). Single-cell RNA sequencing might further distinguish alpha-cell-specific toxicity from systemic effects .

Q. What experimental design considerations are critical for re-evaluating Synthalin’s therapeutic potential in the context of modern diabetes comorbidities?

- Dose-response calibration : Early studies used arbitrary dosing; modern trials should align with OECD guidelines for subchronic toxicity testing.

- Endpoint selection : Beyond blood glucose, measure biomarkers like GLP-1, insulin/glucagon ratios, and hepatic glycogen content.

- Model systems : Use humanized in vitro islet models to assess species-specific responses .

Methodological Guidance for Data Interpretation

Q. How should researchers address gaps in historical this compound datasets, such as incomplete patient stratification?

- Retrospective stratification : Re-analyze raw data (e.g., Thomson et al., 1932) using machine learning to cluster patients by BMI, age, and disease progression.

- Comparative synthesis : Contrast Synthalin’s outcomes with contemporaneous therapies (e.g., insulin) to contextualize efficacy .

Q. What statistical frameworks are optimal for analyzing Synthalin’s time-dependent metabolic effects in preclinical studies?

- Longitudinal mixed models : Account for repeated measures in blood glucose data (e.g., Series D’s 10.25% reduction post-withdrawal).

- Bayesian inference : Quantify uncertainty in small historical cohorts (n=7–9) to avoid overinterpretation .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility when replicating mid-20th-century this compound protocols?

- Compound verification : Use HPLC to confirm Synthalin’s purity, as historical syntheses lacked modern QC.

- Method transparency : Publish raw data and detailed protocols in supplementary materials, adhering to FAIR principles .

Future Directions

Q. What unresolved questions about this compound’s molecular targets warrant investigation?

Q. How can Synthalin’s historical data inform current strategies for glucagon suppression therapies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.